REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2OC(=O)[S:10][N:9]=2)=[CH:4][CH:3]=1.[C:14]([C:16]([O:18][CH2:19][CH3:20])=[O:17])#[N:15]>CCCCCCCCCCCC>[CH2:19]([O:18][C:16]([C:14]1[S:10][N:9]=[C:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)[N:15]=1)=[O:17])[CH3:20]
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Name
|
|
Quantity
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0.6 g
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Type
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reactant
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Smiles
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ClC1=CC=C(C=C1)C1=NSC(O1)=O
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Name
|
|
Quantity
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1.1 mL
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Type
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reactant
|
Smiles
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C(#N)C(=O)OCC
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Name
|
|
Quantity
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0.8 mL
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Type
|
solvent
|
Smiles
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CCCCCCCCCCCC
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Control Type
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UNSPECIFIED
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Setpoint
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150 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The resulting reaction mixture
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Type
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CUSTOM
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Details
|
After the completion of the reaction (TLC monitoring)
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Type
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ADDITION
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Details
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added ice-cold water
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (3×75 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined organic layer was dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated under vacuum
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Type
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CUSTOM
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Details
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The crude residue was purified over silica gel (100-200 M, 20% EtOAc—Hexane)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NC(=NS1)C1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.23 g | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 30.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |